tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate
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Overview
Description
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyl group, a methyl group, a trifluoromethyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate typically involves multiple steps, starting with the construction of the azepane ring. Common synthetic routes may include the use of starting materials such as azepane derivatives and various reagents to introduce the hydroxyl, methyl, and trifluoromethyl groups. Reaction conditions often require careful control of temperature, pressure, and pH to ensure the desired product is obtained.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are often tailored to the specific type of reaction being performed.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features can make it a useful tool in understanding biological processes and developing new therapeutic agents.
Medicine: : Potential medical applications include the development of new drugs. The compound's ability to interact with biological targets can be harnessed to create novel treatments for various diseases.
Industry: : In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. Molecular targets and pathways involved can include various enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate include other azepane derivatives and compounds with similar functional groups, such as this compound.
Uniqueness: : What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-9-8-17(10(18)20-11(2,3)4)7-5-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTDCSZCEVEBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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